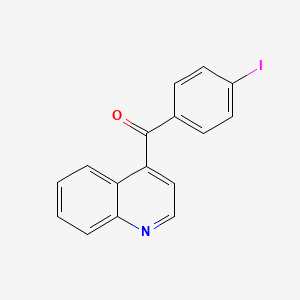
2-Fluoro-5-methyl-4-(trifluoromethyl)benzenesulfonyl chloride
Descripción general
Descripción
2-Fluoro-5-methyl-4-(trifluoromethyl)benzenesulfonyl chloride is a useful research compound. Its molecular formula is C8H5ClF4O2S and its molecular weight is 276.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Sulfonyl chlorides are generally known to react with amines, alcohols, and phenols, forming sulfonamides, sulfonic esters, and phenyl sulfonates, respectively .
Mode of Action
The compound, being a sulfonyl chloride, is likely to undergo nucleophilic substitution reactions with amines, alcohols, and phenols . The chlorine atom in the sulfonyl chloride group is a good leaving group, which makes the carbon of the sulfonyl group highly electrophilic and susceptible to attack by nucleophiles .
Biochemical Pathways
The products of its reactions with amines, alcohols, and phenols can participate in various biochemical pathways depending on their structure and functional groups .
Pharmacokinetics
The pharmacokinetics of a compound can be influenced by factors such as its chemical structure, solubility, stability, and the presence of functional groups .
Result of Action
The products of its reactions with amines, alcohols, and phenols can have various effects depending on their structure and functional groups .
Action Environment
The action, efficacy, and stability of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzenesulfonyl chloride can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . For instance, it is sensitive to moisture and should be stored under inert gas at 2-8°C .
Análisis Bioquímico
Biochemical Properties
2-Fluoro-5-methyl-4-(trifluoromethyl)benzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the sulfonation process. It interacts with various enzymes and proteins, including sulfonyl transferases, which facilitate the transfer of the sulfonyl group to target molecules . This interaction is crucial for the synthesis of sulfonamide-based drugs and other bioactive compounds. The compound’s ability to form stable sulfonyl derivatives makes it a valuable reagent in medicinal chemistry.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways by modifying the activity of key signaling proteins through sulfonation . This modification can alter gene expression and cellular metabolism, leading to changes in cell function. For instance, the compound has been observed to affect the proliferation and differentiation of certain cell types, making it a potential tool for studying cellular dynamics.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding with biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation . This covalent modification can result in changes in the enzyme’s structure and function, ultimately affecting metabolic pathways and gene expression. The compound’s ability to selectively target specific biomolecules makes it a powerful tool in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions but can degrade upon prolonged exposure to moisture and light . Over time, its reactivity may decrease, affecting its efficacy in biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models, where it can influence cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can modulate specific biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and organ toxicity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. These findings are crucial for determining safe and effective dosage ranges for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with sulfonyl transferases . These enzymes facilitate the transfer of the sulfonyl group to target molecules, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can affect the synthesis and degradation of bioactive molecules, making it a valuable tool for studying metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical assays and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For instance, the compound may localize to the nucleus or mitochondria, affecting gene expression and cellular metabolism. Understanding its subcellular distribution is crucial for elucidating its mechanism of action and optimizing its use in research.
Propiedades
IUPAC Name |
2-fluoro-5-methyl-4-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF4O2S/c1-4-2-7(16(9,14)15)6(10)3-5(4)8(11,12)13/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETNXNFYQZPGIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(F)(F)F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-Methyl-4-{1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}piperazine](/img/structure/B1406322.png)






